

# Application Notes and Protocols for MC-70, a P-glycoprotein Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MC-70

Cat. No.: B1676260

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**MC-70** is a potent, non-selective inhibitor of P-glycoprotein (P-gp/ABCB1), a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents.<sup>[1]</sup> Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of anticancer drugs. **MC-70** has demonstrated the ability to reverse P-gp-mediated MDR, making it a valuable tool for in vitro cancer research and a potential candidate for co-administration with chemotherapy to enhance treatment efficacy. Additionally, **MC-70** inhibits other ABC transporters, including ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC1 (Multidrug Resistance-Associated Protein 1, MRP1), further broadening its potential in overcoming MDR.

## Chemical Properties

Property	Value
Formal Name	4'-[ <i>(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl</i> ]-[1,1'-biphenyl]-4-ol
CAS Number	1031367-64-2
Molecular Formula	C <sub>24</sub> H <sub>25</sub> NO <sub>3</sub>
Formula Weight	375.5 g/mol
Appearance	Crystalline solid
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)

## Biological Activity

Target	Activity (EC <sub>50</sub> )	Assay Conditions
P-glycoprotein (P-gp/ABCB1)	0.69 µM	General P-gp inhibition assay
P-glycoprotein (P-gp/ABCB1)	0.05 µM	Inhibition of [ <sup>3</sup> H]vinblastine efflux in Caco-2 cells
ABCG2 (BCRP)	73 µM	Inhibition of rhodamine-123 efflux in MDCK cells
ABCC1 (MRP1)	9.3 µM	Inhibition of calcein-AM efflux in MDCK cells

**MC-70** has been shown to potentiate the cytotoxic effects of doxorubicin in doxorubicin-resistant MCF-7/ADR breast cancer cells. Furthermore, at a concentration of 20 µM, **MC-70** increases the phosphorylation of p38 and JNK stress-activated protein kinases in both Caco-2 and MCF-7/ADR cells.

## Experimental Protocols

### Protocol 1: Preparation of MC-70 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **MC-70** in DMSO.

Materials:

- **MC-70** (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Pre-weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of **MC-70** crystalline solid. For a 10 mM stock solution, you will need 3.755 mg of **MC-70** per 1 mL of DMSO.
- Solubilization: Add the appropriate volume of anhydrous DMSO to the pre-weighed **MC-70** in a sterile microcentrifuge tube.
- Mixing: Vortex the solution thoroughly until the crystalline solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).<sup>[1]</sup>

Note on DMSO Concentration: The final concentration of DMSO in cell culture media should be kept low (typically  $\leq 0.5\%$ ) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the **MC-70** stock solution in sterile culture medium before adding to the final cell culture.

## Protocol 2: In Vitro P-glycoprotein Inhibition Assay

This protocol provides a general workflow for assessing the P-gp inhibitory activity of **MC-70** in a cell-based assay using a fluorescent P-gp substrate.

**Materials:**

- Cancer cell line overexpressing P-gp (e.g., MCF-7/ADR, NCI/ADR-RES) and the corresponding parental cell line (e.g., MCF-7).
- Complete cell culture medium.
- **MC-70** stock solution (10 mM in DMSO).
- Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).
- Positive control P-gp inhibitor (e.g., Verapamil).
- Phosphate-buffered saline (PBS).
- 96-well black, clear-bottom tissue culture plates.
- Fluorescence plate reader.

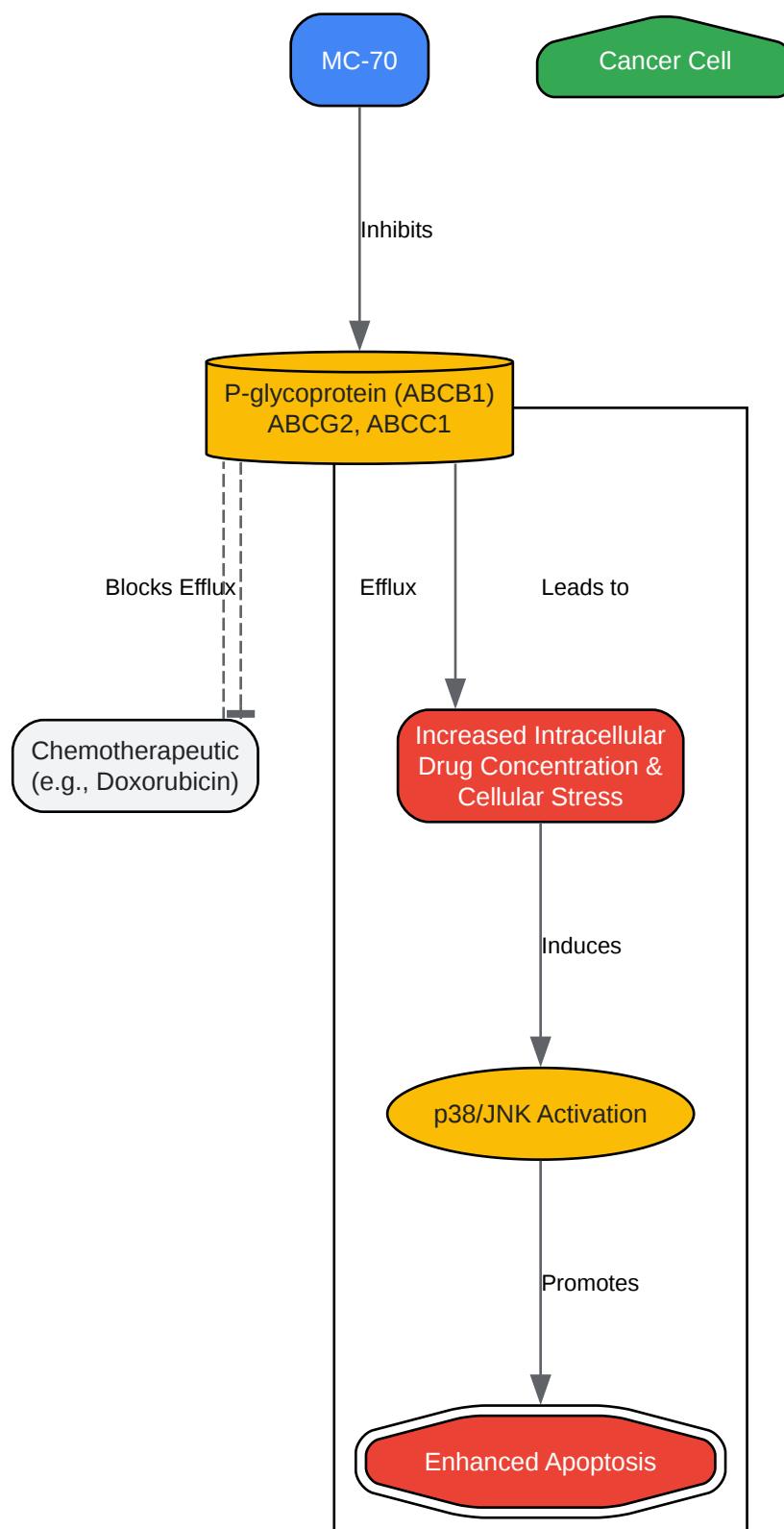
**Procedure:**

- Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
- Compound Preparation: Prepare serial dilutions of **MC-70** in complete culture medium from the 10 mM stock solution. Also, prepare solutions of the positive control inhibitor and a vehicle control (DMSO at the same final concentration as the highest **MC-70** concentration).
- Treatment: Remove the culture medium from the wells and replace it with the prepared solutions of **MC-70**, positive control, or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
- Substrate Loading: Add the fluorescent P-gp substrate to each well at its optimal concentration and incubate for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.
- Washing: Remove the substrate-containing medium and wash the cells gently with ice-cold PBS to remove extracellular fluorescence.

- Fluorescence Measurement: Add a suitable buffer (e.g., PBS) to each well and measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
- Data Analysis: Calculate the increase in intracellular fluorescence in the presence of **MC-70** compared to the vehicle control. Determine the  $EC_{50}$  value of **MC-70** for P-gp inhibition.

## Signaling Pathway

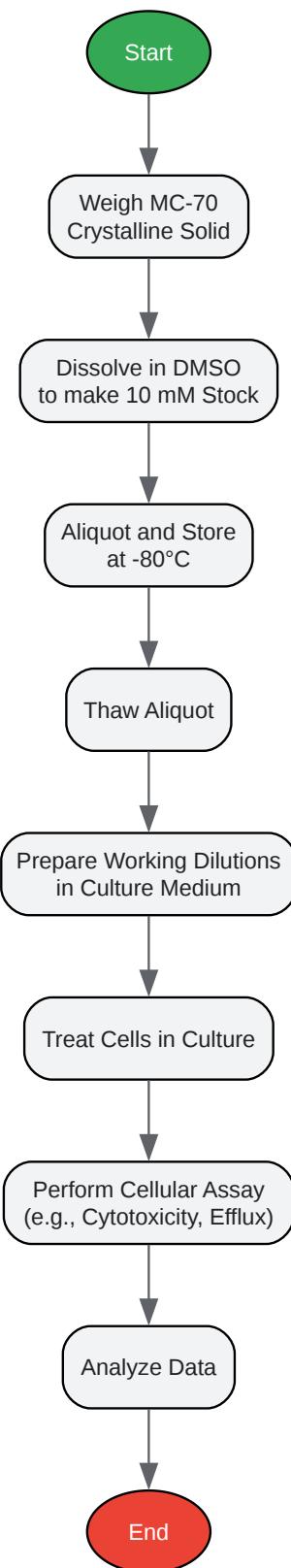
The inhibition of ABC transporters like P-gp by **MC-70** can induce cellular stress, leading to the activation of downstream signaling pathways. One such pathway involves the activation of the stress-activated protein kinases (SAPKs), p38 and JNK. This activation can contribute to the potentiation of chemotherapy-induced apoptosis.

[Click to download full resolution via product page](#)

Caption: **MC-70** inhibits P-glycoprotein, leading to increased intracellular drug concentration, cellular stress, and enhanced apoptosis via p38/JNK activation.

## Experimental Workflow

The following diagram illustrates the general workflow for preparing an **MC-70** stock solution and using it in a cell-based assay.



[Click to download full resolution via product page](#)

Caption: Workflow for preparing and using **MC-70** in cell culture experiments.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for MC-70, a P-glycoprotein Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676260#preparing-stock-solutions-of-mc-70\]](https://www.benchchem.com/product/b1676260#preparing-stock-solutions-of-mc-70)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)